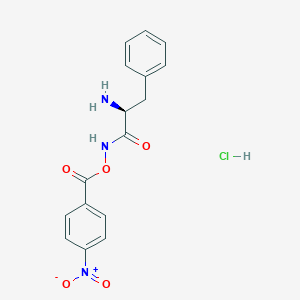

4-Nitrobenzoyl N-phenylalanylhydroxamate

Beschreibung

4-Nitrobenzoyl N-phenylalanylhydroxamate is a hydroxamic acid derivative characterized by a 4-nitrobenzoyl group conjugated to an N-phenylalanylhydroxamate moiety. Hydroxamic acids are renowned for their metal-chelating properties, particularly in inhibiting metalloenzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs) . The 4-nitrobenzoyl substituent introduces a strong electron-withdrawing nitro group (-NO₂) at the para position of the benzene ring, which enhances the compound’s electrophilicity and stabilizes the hydroxamate group (-CONHOH).

Eigenschaften

CAS-Nummer |

152503-42-9 |

|---|---|

Molekularformel |

C16H16ClN3O5 |

Molekulargewicht |

365.77 g/mol |

IUPAC-Name |

[[(2S)-2-amino-3-phenylpropanoyl]amino] 4-nitrobenzoate;hydrochloride |

InChI |

InChI=1S/C16H15N3O5.ClH/c17-14(10-11-4-2-1-3-5-11)15(20)18-24-16(21)12-6-8-13(9-7-12)19(22)23;/h1-9,14H,10,17H2,(H,18,20);1H/t14-;/m0./s1 |

InChI-Schlüssel |

BUWLRRTVJFJWLY-UQKRIMTDSA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N.Cl |

Isomerische SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N.Cl |

Kanonische SMILES |

C1=CC=C(C=C1)CC(C(=O)NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N.Cl |

Synonyme |

4-nitrobenzoyl N-phenylalanylhydroxamate 4-NO2Bz N-PheH N-phenylalanyl-O-4-nitrobenzoylhydroxamate monohydrochloride |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

4-Nitrobenzoyl N-phenylalanylhydroxamate belongs to a broader class of hydroxamic acids and nitroaromatic derivatives. Key structural analogues include:

Table 1: Structural Analogues and Key Properties

Key Observations :

- The 4-nitrobenzoyl group distinguishes the target compound from chlorophenyl or sulfonyl derivatives, offering stronger electron-withdrawing effects that enhance metal chelation .

- Unlike ester derivatives (e.g., Ethyl 4-nitrobenzoylacetate), the hydroxamate group in the target compound improves metal-binding capacity, critical for enzyme inhibition .

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison

Key Observations :

- The absence of C=S bands (~1243–1258 cm⁻¹) in the target compound differentiates it from thioamide derivatives .

- Hydroxamate C=O stretches (1660–1680 cm⁻¹) are consistent across analogues but vary slightly due to electronic effects of substituents .

Key Observations :

- Antioxidant activity in hydroxamates (e.g., Compound 8) correlates with substituent lipophilicity and radical stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.